4-(Thiolan-3-yloxy)quinazoline
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Overview
Description
4-(Thiolan-3-yloxy)quinazoline is a heterocyclic compound that features a quinazoline core structure substituted with a thiolan-3-yloxy group. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of the thiolan-3-yloxy group into the quinazoline framework can potentially enhance its biological properties and expand its range of applications.
Mechanism of Action
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, have been found to exhibit broad-spectrum antimicrobial activity . They have been shown to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium regulated by the quorum sensing system .
Mode of Action
Some quinazolinone derivatives have been found to inhibit biofilm formation inPseudomonas aeruginosa at sub-minimum inhibitory concentrations . They decrease cell surface hydrophobicity, compromising bacterial cell adhesion, and curtail the production of exopolysaccharides, a major component of the matrix binding biofilm components together .
Biochemical Pathways
Quinazolinone derivatives have been shown to affect the quorum sensing system inPseudomonas aeruginosa, thereby inhibiting biofilm formation .
Result of Action
Some quinazolinone derivatives have been found to inhibit biofilm formation inPseudomonas aeruginosa . They also decrease other virulence factors at low concentrations without affecting bacterial growth, indicating their promising profile as anti-virulence agents that cause less bacterial resistance than conventional antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiolan-3-yloxy)quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the cyclization of anthranilic acid derivatives with formamide or the condensation of 2-aminobenzonitrile with carbonyl compounds.
Introduction of the Thiolan-3-yloxy Group: The thiolan-3-yloxy group can be introduced via nucleophilic substitution reactions. For example, the quinazoline core can be reacted with thiolan-3-ol in the presence of a suitable base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-(Thiolan-3-yloxy)quinazoline can undergo various chemical reactions, including:
Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the quinazoline core or the thiolan-3-yloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(Thiolan-3-yloxy)quinazolinone: A similar compound with a quinazolinone core instead of quinazoline.
4-(Thiolan-3-yloxy)quinoline: A compound with a quinoline core.
4-(Thiolan-3-yloxy)benzimidazole: A compound with a benzimidazole core.
Uniqueness
4-(Thiolan-3-yloxy)quinazoline is unique due to the combination of the quinazoline core and the thiolan-3-yloxy group. This combination can result in distinct biological activities and properties compared to other similar compounds. The presence of the thiolan-3-yloxy group can enhance the compound’s stability, solubility, and binding affinity, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
4-(thiolan-3-yloxy)quinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-2-4-11-10(3-1)12(14-8-13-11)15-9-5-6-16-7-9/h1-4,8-9H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIUJCQDMYZVRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=NC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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